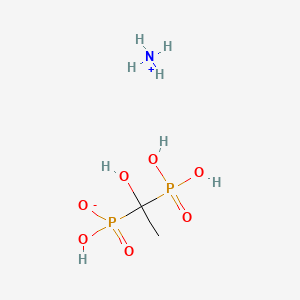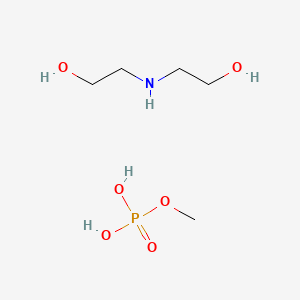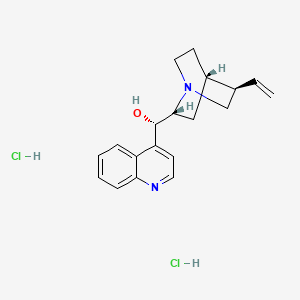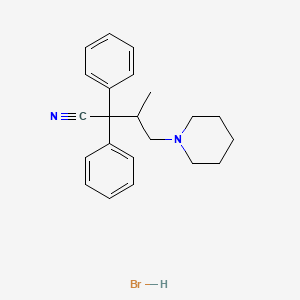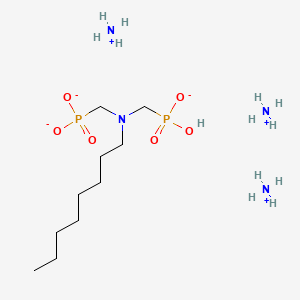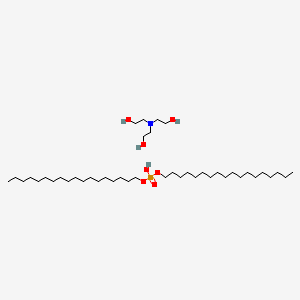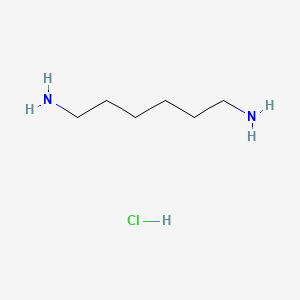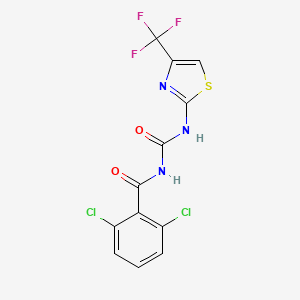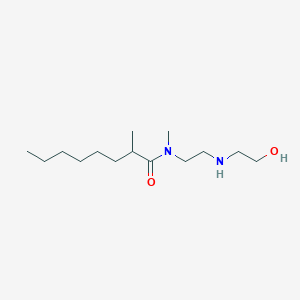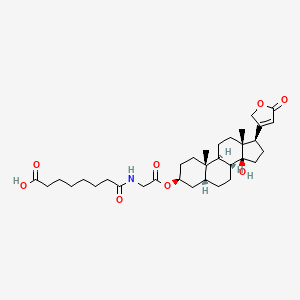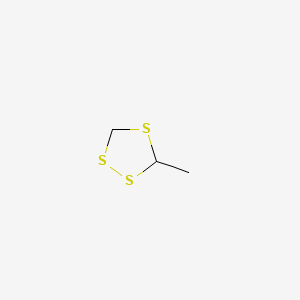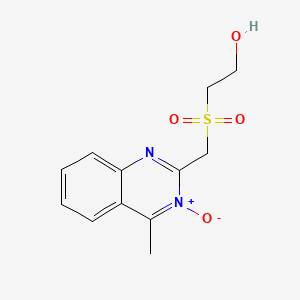
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound features a benzoic acid moiety linked to a quinazolinone ring system through a hydrazide linkage, making it a unique and potentially valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the quinazolinone derivative with hydrazine hydrate under reflux conditions.
Coupling with Benzoic Acid: The final step involves the coupling of the hydrazide derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Alkylated or acylated derivatives at the hydrazide moiety.
科学的研究の応用
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation, such as kinases.
Pathways: It may modulate signaling pathways like the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and proliferation.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline share structural similarities.
Hydrazide Derivatives: Compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide have similar hydrazide linkages.
Uniqueness
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is unique due to its specific combination of a benzoic acid moiety, a quinazolinone ring, and a hydrazide linkage. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
132785-08-1 |
|---|---|
分子式 |
C28H20N4O2 |
分子量 |
444.5 g/mol |
IUPAC名 |
N-[(E)-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H20N4O2/c33-27(22-11-5-2-6-12-22)31-29-19-20-15-17-23(18-16-20)32-26(21-9-3-1-4-10-21)30-25-14-8-7-13-24(25)28(32)34/h1-19H,(H,31,33)/b29-19+ |
InChIキー |
VBFBXYKKTWFGSS-VUTHCHCSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


